4-Pentenyl isothiocyanate (CAS 18060-79-2) is a naturally occurring aliphatic isothiocyanate featuring a five-carbon chain terminating in an alkene. As a primary hydrolysis product of the glucosinolate glucobrassicanapin, it serves as a critical analytical standard in food chemistry and a versatile bifunctional building block in organic synthesis [1]. With a boiling point of 182–183 °C and a density of approximately 0.97 g/cm³, it presents a more stable, less volatile liquid profile than shorter-chain homologs [2]. Procurement of this specific compound is driven by its dual reactivity—combining an electrophilic isothiocyanate carbon with an orthogonally reactive terminal double bond—making it a superior precursor for complex thiourea libraries and a specialized probe for targeted antibacterial and anti-inflammatory assays.
Substituting 4-pentenyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) or saturated aliphatic analogs (e.g., pentyl isothiocyanate) fundamentally compromises both synthetic utility and handling stability. AITC is highly volatile (boiling point ~150 °C) and a severe lachrymator, leading to rapid vapor-phase loss, poor aqueous stability, and severe reproducibility issues in open-plate bioassays [1]. Conversely, substituting with saturated pentyl or hexyl isothiocyanates eliminates the terminal alkene, stripping the molecule of its capacity for cross-metathesis or thiol-ene click functionalization [2]. For applications requiring orthogonal reactivity or sustained aliphatic ITC exposure without rapid evaporation, generic short-chain or saturated substitutes are structurally and physically inadequate.
4-Pentenyl isothiocyanate exhibits a boiling point of 182–183 °C at 760 mmHg, compared to the ~150 °C boiling point of the standard benchmark allyl isothiocyanate (AITC) [1]. This ~32 °C elevation in boiling point significantly reduces the vapor pressure at room temperature. In practical laboratory and formulation settings, this translates to slower evaporation rates, reduced lachrymatory exposure for operators, and higher concentration retention in aqueous or open-plate biological assays where AITC notoriously suffers from rapid vapor-phase loss and degradation[2].
| Evidence Dimension | Boiling Point (Volatility Indicator) |
| Target Compound Data | 182–183 °C |
| Comparator Or Baseline | ~150 °C (Allyl isothiocyanate) |
| Quantified Difference | ~32 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Lower volatility ensures more reproducible dosing in long-term bioassays and safer, more stable handling during industrial formulation.
Unlike saturated alkyl isothiocyanates (e.g., pentyl or hexyl isothiocyanate), 4-pentenyl isothiocyanate possesses a terminal double bond that enables orthogonal synthetic pathways. The alkene moiety can undergo microwave-assisted cross-metathesis or radical-mediated thiol-ene click reactions without disrupting the electrophilic isothiocyanate group[1]. When compared to shorter unsaturated analogs like allyl isothiocyanate, the longer three-carbon spacer between the alkene and the ITC group minimizes steric hindrance and electronic deactivation during transition-metal-catalyzed metathesis or cyclization reactions[2].
| Evidence Dimension | Orthogonal Functionalization Capacity |
| Target Compound Data | Supports cross-metathesis and thiol-ene reactions (terminal alkene present with 3-carbon spacer) |
| Comparator Or Baseline | Saturated analogs (no alkene) or AITC (sterically hindered 1-carbon spacer) |
| Quantified Difference | Enables dual-functionalization pathways unavailable to saturated or shorter-chain analogs |
| Conditions | Microwave-assisted metathesis and standard click chemistry conditions |
Allows synthetic chemists to build complex, multi-functional thiourea or thiazolidine libraries that are impossible to synthesize using standard saturated isothiocyanates.
In comparative agar disc diffusion assays, 4-pentenyl isothiocyanate demonstrated specific and potent antibacterial activity against the Gram-negative aquatic pathogen Aeromonas hydrophila, yielding an inhibition zone of 19.67 mm at 1.0 μL/mL [1]. While aromatic isothiocyanates like benzyl isothiocyanate (BITC) show broader activity against Gram-positive strains, aliphatic ITCs like 4-pentenyl isothiocyanate provide targeted Gram-negative efficacy. Furthermore, 4-pentenyl isothiocyanate has been shown to specifically suppress the release of leukotriene B4 (LTB4) from RBL-2H3 basophil leukemia cells, an anti-inflammatory mechanism not uniformly shared by shorter-chain aliphatic ITCs [2].
| Evidence Dimension | Zone of Inhibition (Aeromonas hydrophila) |
| Target Compound Data | 19.67 mm at 1.0 μL/mL |
| Comparator Or Baseline | Gram-positive targeted aromatic ITCs (e.g., BITC) |
| Quantified Difference | Strong specific inhibition of A. hydrophila coupled with LTB4 suppression |
| Conditions | Agar disc diffusion assay and RBL-2H3 cell culture |
Provides a highly specific aliphatic probe for researchers targeting Gram-negative aquatic pathogens or leukotriene-mediated inflammatory pathways.
Ideal for use as a heterobifunctional building block where the isothiocyanate group is reacted with primary amines to form thioureas, while the terminal alkene is reserved for subsequent cross-metathesis or polymer grafting [1].
Essential as a highly pure analytical reference standard for quantifying glucobrassicanapin degradation products in agricultural screening, food chemistry, and brassica germplasm evaluation [2].
The preferred aliphatic ITC for cell culture and antimicrobial assays where the extreme volatility of allyl isothiocyanate causes unacceptable concentration drift and reproducibility failures over 24–48 hour incubation periods [3].
Suitable for research into targeted treatments against Gram-negative aquatic pathogens (e.g., Aeromonas hydrophila) in aquaculture or specialized agricultural interventions, leveraging its specific inhibitory profile[4].
Flammable;Acute Toxic;Irritant